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Compound of Interest

Compound Name:
2',6'-Dihydroxy-4,4'-

dimethoxydihydrochalcone

CAS No.: 35241-54-4

Cat. No.: B153745 Get Quote

2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone belongs to the dihydrochalcone class of

flavonoids, which are characterized by a C6-C3-C6 backbone.[1] These compounds are of

significant interest in natural product chemistry and drug discovery due to their diverse

biological activities. The precise characterization of their molecular structure is paramount for

understanding their function and for the development of new therapeutic agents. Nuclear

Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for

the unambiguous structural elucidation of such organic molecules. This guide provides a

comprehensive overview of the theoretical principles, experimental protocols, and spectral

analysis of the ¹³C NMR spectrum of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

Theoretical Principles of ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule.[2]

The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic

environment, which is influenced by factors such as hybridization, and the inductive and

mesomeric effects of neighboring atoms and functional groups.

The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm)

compared to ¹H NMR, which minimizes signal overlap and often allows for the resolution of

individual carbon signals.[3] The presence of electron-donating groups (EDGs) like hydroxyl (-

OH) and methoxy (-OCH₃) groups generally causes an upfield shift (to lower ppm values) for
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the directly attached carbon and a downfield shift (to higher ppm values) for the ortho and para

carbons due to resonance effects. Conversely, electron-withdrawing groups (EWGs) deshield

carbons, shifting their signals downfield.

Experimental Methodology: A Self-Validating
Protocol
Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate structural analysis. The

following protocol is designed to be a self-validating system, ensuring reliable and reproducible

results.

Sample Preparation
Analyte: Weigh approximately 10-20 mg of 2',6'-Dihydroxy-4,4'-
dimethoxydihydrochalcone. The sample should be pure and dry.

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the

sample. Deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆) are

common choices for chalcones and related compounds.[4][5] The choice of solvent can

slightly influence chemical shifts.[6] For this guide, we will consider the spectrum in CDCl₃.

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS

provides a reference signal at 0 ppm for calibrating the chemical shift scale.[7]

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. The final volume should be

approximately 0.5-0.7 mL.

NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on a Bruker

instrument).

Frequency: The ¹³C resonance frequency will be approximately 100 or 125 MHz on a 400 or

500 MHz spectrometer, respectively.
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Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay (d1): A 2-second delay is a good starting point. For quantitative analysis, a

longer delay (5 x T₁) would be necessary.[8]

Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans

(e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

Advanced 1D NMR Experiments: DEPT
To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary

carbons, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are

essential.[9][10]

DEPT-90: This experiment will only show signals for CH (methine) carbons.[11]

DEPT-135: This experiment will show positive signals for CH and CH₃ carbons and negative

(inverted) signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra.

[11][12]

By comparing the standard ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, one

can definitively determine the type of each carbon atom.

Predicted ¹³C NMR Spectrum and Assignments
The following table presents the predicted ¹³C NMR chemical shifts for 2',6'-Dihydroxy-4,4'-
dimethoxydihydrochalcone, with detailed justifications for each assignment. The numbering

scheme used is shown in the diagram below.

Caption: Numbering scheme for 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.
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Carbon Atom
Predicted
Chemical Shift
(δ, ppm)

DEPT-90 DEPT-135 Justification

C=O ~205 No Signal No Signal

The carbonyl

carbon of a

ketone typically

resonates in the

range of 205-220

ppm.[2]

Dihydrochalcone

s show similar

values.[1]

Cα ~46 Positive Positive

This is an

aliphatic methine

carbon adjacent

to an aromatic

ring. In similar

dihydrochalcone

s, the Cα signal

appears around

45-47 ppm.[1]

Cβ ~30 No Signal Negative

This is an

aliphatic

methylene

carbon. Its signal

is expected in

the range of 30-

32 ppm, similar

to other

dihydrochalcone

s.[1]

C1 ~132 No Signal No Signal A quaternary

aromatic carbon

attached to the

Cα-Cβ chain. Its
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chemical shift is

influenced by the

attached alkyl

group.

C2, C6 ~129 Positive Positive

These methine

carbons are

ortho to the alkyl

substituent and

meta to the

methoxy group.

Their chemical

shifts are similar

to those in p-

disubstituted

benzene rings.

C3, C5 ~114 Positive Positive

These methine

carbons are

meta to the alkyl

substituent and

ortho to the

electron-donating

methoxy group,

causing an

upfield shift.

C4 ~158 No Signal No Signal

This quaternary

carbon is directly

attached to the

strongly electron-

donating

methoxy group,

resulting in a

significant

downfield shift.

4-OCH₃ ~55 No Signal Positive The carbon of a

methoxy group
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on an aromatic

ring typically

appears around

55-56 ppm.

C1' ~106 No Signal No Signal

This quaternary

carbon is

shielded by two

ortho hydroxyl

groups and one

para methoxy

group.

C2', C6' ~165 No Signal No Signal

These

quaternary

carbons are

deshielded due

to the directly

attached

electron-donating

hydroxyl groups.

C3', C5' ~96 Positive Positive

These methine

carbons are

highly shielded

due to the ortho

and para

electron-donating

hydroxyl and

methoxy groups.

C4' ~163 No Signal No Signal This quaternary

carbon is

deshielded by

the directly

attached

methoxy group

and is also

influenced by the
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two ortho

hydroxyl groups.

4'-OCH₃ ~56 No Signal Positive

The carbon of a

methoxy group

on an aromatic

ring, similar to

the other

methoxy group.

Confirmation with 2D NMR Spectroscopy
While 1D ¹³C and DEPT spectra provide significant information, 2D NMR experiments are often

necessary for unambiguous assignment, especially for complex molecules.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each

carbon atom with its directly attached proton(s). It provides a direct link between the ¹H and

¹³C spectra, confirming which proton signal corresponds to which carbon signal.[13][14]

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful tools for

determining the overall carbon framework. It shows correlations between carbons and

protons that are separated by two or three bonds (²JCH and ³JCH).[14][15]

The following diagram illustrates some of the key expected HMBC correlations that would

confirm the structure of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone.

Caption: Key expected HMBC correlations for structural confirmation.

Conclusion
The ¹³C NMR spectrum of 2',6'-Dihydroxy-4,4'-dimethoxydihydrochalcone can be fully

assigned through a combination of 1D ¹³C, DEPT-90, and DEPT-135 experiments, with

predicted chemical shifts based on established principles and data from analogous

compounds. Unambiguous confirmation of these assignments can be achieved through 2D

NMR techniques, particularly HMBC, which elucidates the long-range C-H connectivity and

pieces together the molecular framework. This comprehensive approach ensures the accurate
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and reliable structural characterization of this and other related dihydrochalcones, which is a

critical step in their study for potential applications in research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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